molecular formula C8H6FNO3 B1321927 1-(3-Fluoro-4-nitrophenyl)ethanone CAS No. 72802-25-6

1-(3-Fluoro-4-nitrophenyl)ethanone

Cat. No. B1321927
CAS RN: 72802-25-6
M. Wt: 183.14 g/mol
InChI Key: UHAATBAYLFRWMR-UHFFFAOYSA-N
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Description

The compound 1-(3-Fluoro-4-nitrophenyl)ethanone is a fluorinated aromatic ketone with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated aromatic ketones and their properties, which can be extrapolated to understand 1-(3-Fluoro-4-nitrophenyl)ethanone.

Synthesis Analysis

The synthesis of related fluorinated aromatic ketones typically involves condensation reactions under basic conditions. For instance, the synthesis of a chalcone derivative was achieved by condensing 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using potassium hydroxide as a base. The sonochemical method proved to be significantly more efficient than the conventional method, offering a complete conversion in just 10 minutes compared to 4 hours, and resulted in a 63% increase in crystallinity .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic ketones is characterized by the presence of a fluorine atom on the benzene ring, which can significantly affect the molecule's electronic properties. For example, the optimized molecular structures of similar compounds were investigated using various computational methods, and the geometrical parameters were found to be in agreement with XRD data. The stability of these molecules was attributed to hyper-conjugative interactions and charge delocalization, as revealed by NBO analysis .

Chemical Reactions Analysis

The reactivity of such compounds is often centered around the carbonyl group, which is the most electronegative part of the molecule. This is supported by molecular electrostatic potential (MEP) analysis, which shows that the negative charge is localized over the carbonyl group, making it a reactive site for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic ketones are influenced by their molecular structure. The presence of electronegative fluorine atoms and nitro groups can enhance the compound's polarity and reactivity. The HOMO-LUMO analysis is used to determine charge transfer within the molecule, which is crucial for understanding its reactivity. Additionally, the first hyperpolarizability of these compounds is calculated to assess their potential in nonlinear optics. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain enzymes, indicating their potential as anti-neoplastic agents .

Scientific Research Applications

Solid-Liquid Phase Equilibrium Research

1-(3-Fluoro-4-nitrophenyl)ethanone and its derivatives have been studied in the context of solid-liquid phase equilibrium. For instance, the research on 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents provides valuable insights into their behavior under various conditions. This knowledge is crucial for applications in separating mixtures of such compounds (Li et al., 2019).

Synthesis and Application in Organic Chemistry

The compound and its analogs are used in synthesizing various organic compounds. For instance, they play a role in the synthesis of 2- and 3-aminobenzo[b]thiophenes, showcasing their utility in organic synthesis and potential applications in the pharmaceutical industry (Androsov et al., 2010).

Molecular Structure Analysis

Studies on derivatives of 1-(3-Fluoro-4-nitrophenyl)ethanone, such as (E)-1-(4-{[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone, have been conducted to understand their molecular structures. These analyses are crucial for developing new materials and drugs, and for understanding intermolecular interactions (Bustos et al., 2015).

Enantioselective Synthesis Research

The enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, which is an intermediate in synthesizing various pharmaceuticals, is another key application. This research has implications for producing enantiomerically pure compounds, which is vital in drug development (ChemChemTech, 2022).

Electrophilic Bromination in Organic Chemistry

The selective α-monobromination of compounds including 1-(3-Fluoro-4-nitrophenyl)ethanone derivatives demonstrates its significance in organic chemistry for functional group transformations (Ying, 2011).

Charge Density Analysis in Molecular Chemistry

Research on charge density analysis, such as in the case of 1-(2-hydroxy-5-nitrophenyl)ethanone, provides insights into the electron distribution within molecules. This information is valuable for understanding chemical bonding and reactivity (Hibbs et al., 2003).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-(3-fluoro-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAATBAYLFRWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608606
Record name 1-(3-Fluoro-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-nitrophenyl)ethanone

CAS RN

72802-25-6
Record name 1-(3-Fluoro-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Goclik, H Walschus, A Bordet, W Leitner - Green Chemistry, 2022 - pubs.rsc.org
A versatile synthetic pathway for the production of valuable alkyl phenols and anilines has been developed based on the selective hydrodeoxygenation of a wide range of hydroxy-, …
Number of citations: 9 pubs.rsc.org

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